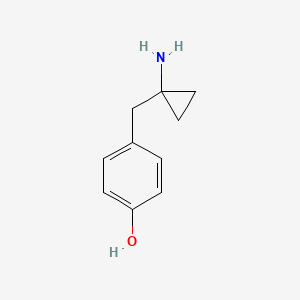

4-((1-Aminocyclopropyl)methyl)phenol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Aminocyclopropyl)methyl)phenol can be achieved through various methods. One common synthetic route involves the reaction of cyclopropanamine with 4-(phenylmethoxy)benzyl chloride in the presence of a base, followed by deprotection of the phenylmethoxy group . Another method involves the hydrogenation of a precursor compound using palladium on activated charcoal as a catalyst in methanol under high pressure .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Análisis De Reacciones Químicas

Types of Reactions

4-((1-Aminocyclopropyl)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride

Substitution: Strong bases, nucleophiles

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Substituted phenols

Aplicaciones Científicas De Investigación

4-((1-Aminocyclopropyl)methyl)phenol has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 4-((1-Aminocyclopropyl)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl group allows it to act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its therapeutic potential .

Comparación Con Compuestos Similares

Similar Compounds

Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

4-Hydroxybenzylamine: Similar structure but lacks the cyclopropyl group.

4-(Cyclopropylmethyl)phenol: Similar structure but lacks the amino group.

Uniqueness

4-((1-Aminocyclopropyl)methyl)phenol is unique due to the presence of both the cyclopropyl and amino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Actividad Biológica

4-((1-Aminocyclopropyl)methyl)phenol, also known as 4-ACMP, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-ACMP, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula CHNO and a molecular weight of approximately 165.22 g/mol. The structure consists of a phenolic ring substituted with a cyclopropyl group attached to an amino group, which is pivotal for its biological interactions.

The biological activity of 4-ACMP can be attributed to several mechanisms:

- Enzyme Inhibition : 4-ACMP has been shown to inhibit certain enzymes, which may lead to therapeutic effects in conditions such as diabetes and infections.

- Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing signaling pathways related to inflammation and pain.

- Antimicrobial Activity : Preliminary studies indicate that 4-ACMP exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of 4-ACMP. A study conducted on several aminophenol derivatives demonstrated that compounds similar to 4-ACMP showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results are summarized in Table 1.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-ACMP | S. aureus | 15 |

| 4-ACMP | E. coli | 12 |

| Control | - | <5 |

Antidiabetic Activity

In addition to its antimicrobial properties, 4-ACMP has shown promise in antidiabetic applications. A study evaluating various aminophenol derivatives found that certain compounds inhibited α-amylase and α-glucosidase enzymes effectively, which are critical targets for managing diabetes .

Case Studies

- Case Study on Antimicrobial Efficacy : A research team synthesized a series of aminophenol derivatives, including 4-ACMP, and tested their efficacy against common pathogens. The study concluded that derivatives with structural similarities to 4-ACMP exhibited broad-spectrum antimicrobial activity, suggesting its potential role in developing new antibiotics .

- Diabetes Management : Another investigation focused on the antidiabetic properties of aminophenol derivatives. The findings indicated that compounds like 4-ACMP could serve as dual-action agents by not only managing blood sugar levels but also exhibiting antimicrobial effects, thereby reducing the risk of infections common in diabetic patients .

Propiedades

IUPAC Name |

4-[(1-aminocyclopropyl)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(5-6-10)7-8-1-3-9(12)4-2-8/h1-4,12H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQNHGJGVSISCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.